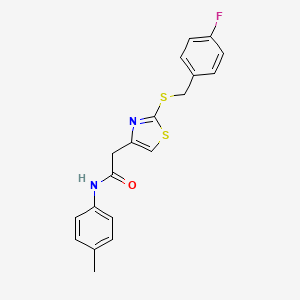![molecular formula C23H27N5O3S B2410633 3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904587-31-1](/img/structure/B2410633.png)
3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a quinazoline ring . Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which is a diazine ring .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the sulfonyl group might undergo reactions with nucleophiles, and the triazole ring might participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group might increase its acidity compared to similar compounds without this group .科学的研究の応用
Synthesis and Structural Analysis
- Preparation of Triazoloquinazolinium Betaines : A study describes the synthesis of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, showcasing the structural diversity achievable within this class of compounds. These derivatives were obtained by treating thiosemicarbazides with dicyclohexylcarbodiimide, with one derivative's structure confirmed via X-ray crystallography (Crabb et al., 1999).
- Synthesis of Dihydrotriazoloquinazolinones : Another research effort highlights the three-component condensation to form 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones, indicating the versatility of these compounds in synthesis and the potential for a broad range of applications (Shikhaliev et al., 2005).
Biological Activities
- Adenosine Receptor Antagonists : A study identified 2-amino[1,2,4]triazolo[1,5-c]quinazolines as potent adenosine receptor antagonists, opening avenues for their application in designing receptor-targeted therapies. The research developed synthetic strategies to access a broad range of derivatives, indicating significant pharmacological potential (Burbiel et al., 2016).
- One-Pot Synthesis of Triazolo/Benzimidazolo Quinazolinones : Demonstrating the compound class's synthetic accessibility, a study reports an efficient method for synthesizing triazolo/benzimidazolo quinazolinones. This one-pot approach, facilitated by sulfamic acid, highlights the compounds' potential for diverse applications (Heravi et al., 2010).
Antimicrobial and Nematicidal Activities
- Antimicrobial and Nematicidal Derivatives : Research on 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones showcased significant antimicrobial and nematicidal properties. The study emphasizes the compound class's potential in developing new agents for combating microbial infections and nematode infestations (Reddy et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-15(2)31-13-7-12-24-21-19-8-5-6-9-20(19)28-22(25-21)23(26-27-28)32(29,30)18-11-10-16(3)17(4)14-18/h5-6,8-11,14-15H,7,12-13H2,1-4H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCROTUUQPHFJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCCOC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)
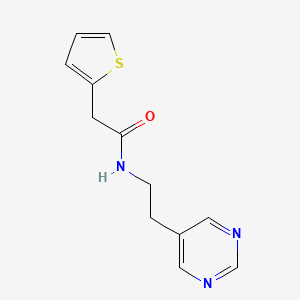
![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)
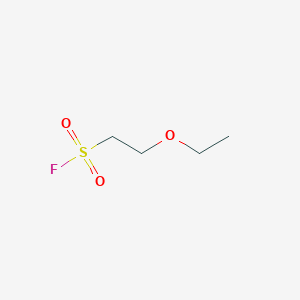
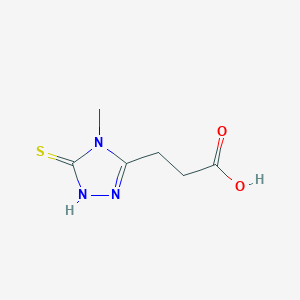
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2410562.png)
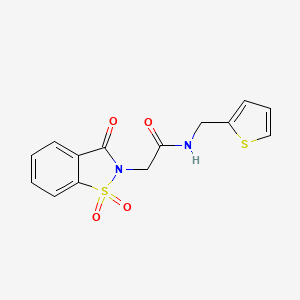

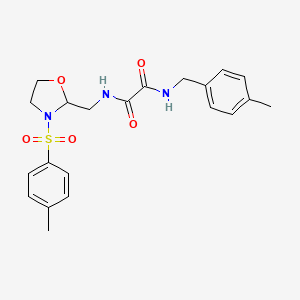
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2410568.png)
